

validation chlorocatechol degradation metabolites

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Compound Focus: 4,5-Dichlorocatechol

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Experimental Protocols for Metabolite Analysis

The following table summarizes the key experimental methods used to identify and characterize metabolites and enzymes in the chlorocatechol degradation pathway of *Pseudomonas reinekei* MT1 [1].

Target Enzyme / Metabolite	Assay Method & Principle	Key Experimental Conditions	Supporting Techniques
Catechol 1,2-Dioxygenase (C12O_{ccaA})	Spectrophotometric activity measurement [1].	Air-saturated buffer; substrate concentration range: 1 to 100 μ M [1].	Progress curve analysis with low substrate concentrations (10 μ M) for accurate K_m determination [1].
Muconate Cycloisomerase (MCI_{ccaB})	Spectrophotometric and HPLC analysis [1].	HPLC used specifically for 3-chloromuconate transformation; up to 10 U/ml of purified enzyme [1].	Substrate depletion and product formation (cis-dienelactone, protoanemonin) monitored by HPLC [1].

Target Enzyme / Metabolite	Assay Method & Principle	Key Experimental Conditions	Supporting Techniques
trans-Dienelactone Hydrolase (trans-DLH)	Spectrophotometric activity determination [1].	Method as previously described [1].	-
Maleylacetate Reductase (MAR)	Spectrophotometric activity determination [1].	Method as previously described [1].	-
Enzyme Purification	Fast Protein Liquid Chromatography (FPLC) [1].	Protein elution with 50 mM Tris-HCl, pH 7.5, 2 mM MnCl ₂ [1].	MonoQ HR5/5 column for anion-exchange chromatography [1].
Protein Concentration	Bradford method [1].	Bio-Rad protein assay with Bovine Serum Albumin (BSA) as standard [1].	-
Kinetic Data Analysis	Nonlinear regression to the Michaelis-Menten equation [1].	Calculated using KaleidaGraph software [1].	Turnover numbers (k_{cat}) calculated based on subunit molecular masses [1].

Quantitative Kinetic Data for Key Enzymes

The kinetic parameters for the novel enzymes identified in the *cca* gene cluster of *P. reinekei* MT1 are summarized below [1].

Table 1: Kinetic Parameters of Catechol 1,2-Dioxygenase (C12O_{ccaA})

Substrate	K_m (μM)	k_{cat} (s^{-1})
Catechol	Very low (progress curve analysis used)	Reported in study

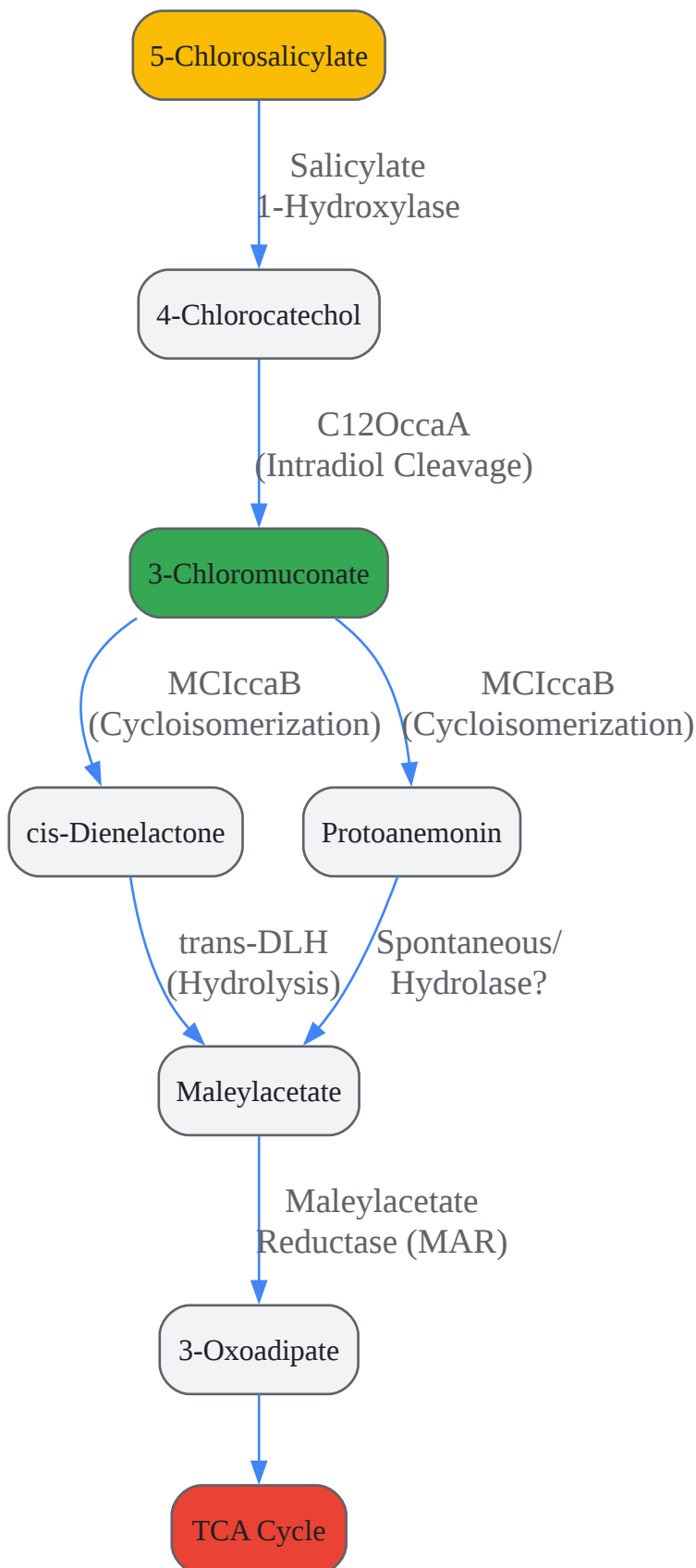
Substrate	K_m (μM)	k_{cat} (s^{-1})
4-Chlorocatechol	Very low (progress curve analysis used)	Reported in study
3-Methylcatechol	Very low (progress curve analysis used)	Reported in study
4-Methylcatechol	Very low (progress curve analysis used)	Reported in study

Table 2: Kinetic Parameters of Muconate Cycloisomerase (MCI_{ccaB})

Substrate	K_m (μM)	k_{cat} (s^{-1})	Products
3-Chloromuconate	Determined via HPLC (50-500 μM)	Reported in study	Equal parts <i>cis</i> -dienelactone and protoanemonin
2-Methylmuconate	Determined (2-100 μM)	Reported in study	-
3-Methylmuconate	Determined (2-100 μM)	Reported in study	-
Muconate	Practically inactive	-	-

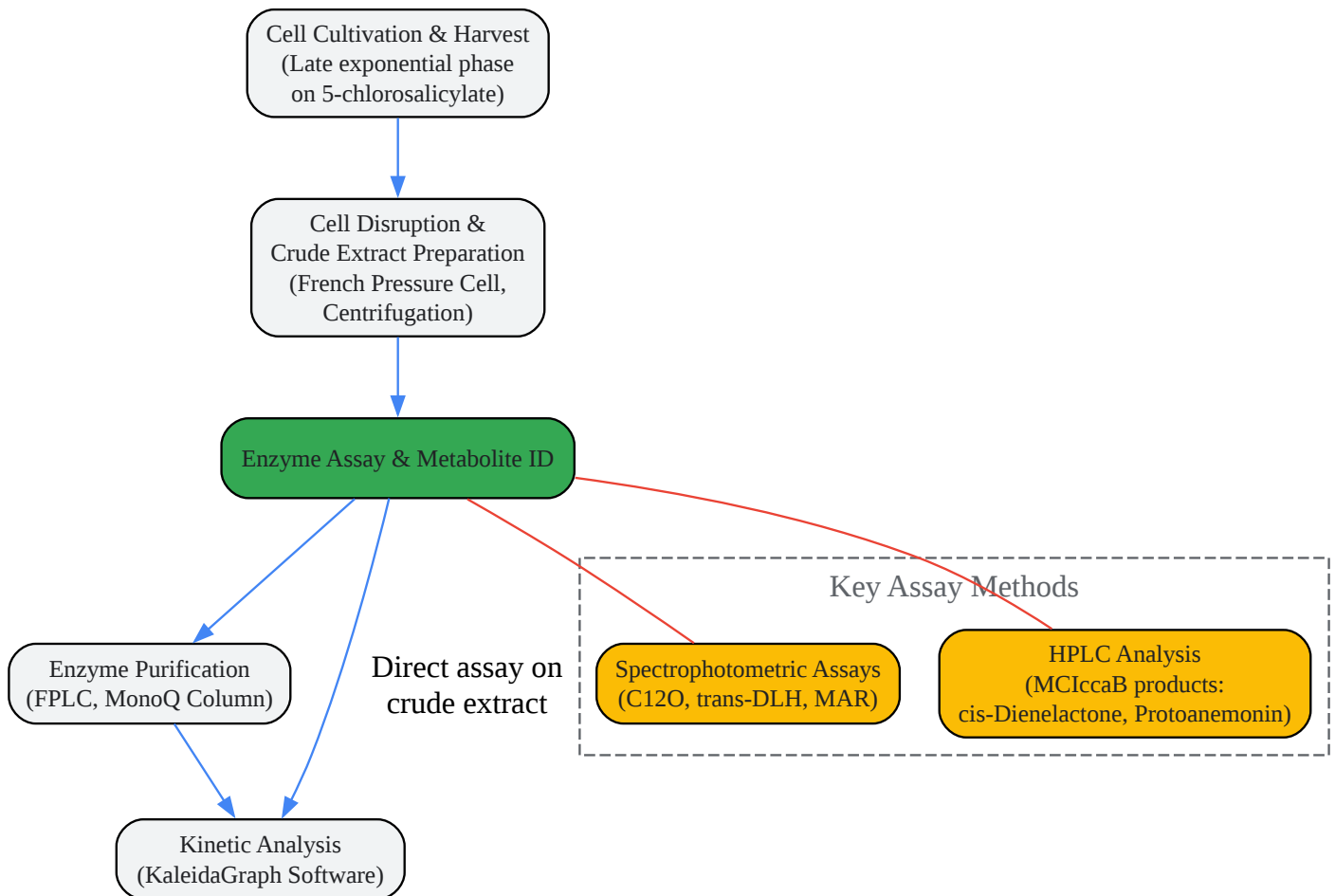
Metabolic Pathway and Experimental Workflow

The degradation of 4- and 5-chlorosalicylate in *P. reinekei* MT1 involves a novel gene cluster (*cca*) that channels intermediates into a modified *ortho*-cleavage pathway [1]. The following diagram illustrates this pathway and the key validation points.



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The general workflow for validating the activity of the enzymes in this pathway, based on the described methods, is as follows [1]:



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Key Validation Insights

- **Critical Enzyme Pairing:** In *P. reinekei* MT1, the novel MCI_{ccaB} and a previously identified catechol 1,2-dioxygenase (C12O_{salD}), rather than C12O_{ccaA}, were identified as crucial for the efficient degradation of 5-chlorosalicylate [1].
- **Pathway Cross-Talk:** The bacterium possesses multiple gene clusters (*cat*, *sal*, and *cca*) for catechol degradation, forming a complex network. Effective mineralization of 4- and 5-chlorosalicylate requires the coordinated action of enzymes from both the *sal* and *cca* clusters [1].

- **Alternative Pathways Exist:** Be aware that microorganisms can employ different strategies. For example, some *Rhodococcus* strains degrade 3-chloro- and 2,4-dichloro-*cis,cis*-muconate to *cis*-dienelactones without a trans-dienelactone intermediate [1], while some bacteria use a *meta*-cleavage pathway for 3-chlorocatechol [2].

The provided data and protocols offer a solid foundation for your guide. To ensure completeness, I recommend consulting more recent literature for updates on enzyme structures, advanced analytical techniques like LC-MS/MS for metabolite profiling, and genomic studies.

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References

1. Characterization of a Gene Cluster Involved in 4 ... [pmc.ncbi.nlm.nih.gov]
2. Degradation of Chloroaromatics - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

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